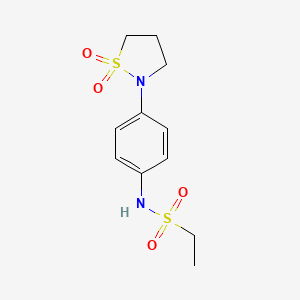

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide typically involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Sulfone derivatives with enhanced stability and potential biological activity.

Reduction: Amino derivatives that may exhibit different pharmacological properties.

Substitution: Various substituted derivatives with modified electronic and steric properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide has been studied for its antimicrobial properties. Sulfonamides, the class to which this compound belongs, are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Research indicates that derivatives of this compound exhibit activity against various pathogens, making them candidates for developing new antibiotics .

Anticancer Research

There is emerging interest in the application of this compound in cancer therapy. Studies have shown that sulfonamide derivatives can inhibit specific enzymes involved in tumor progression. For instance, the inhibition of carbonic anhydrases has been linked to reduced tumor growth and metastasis in preclinical models . The unique structure of this compound may enhance its efficacy in targeting cancer cells.

Biochemical Applications

Enzyme Inhibition Studies

The compound's structural features make it a valuable tool in enzyme inhibition studies. It can serve as a substrate or inhibitor in assays aimed at understanding enzyme kinetics and mechanisms. For example, its interaction with various sulfonamide-sensitive enzymes can provide insights into drug design and metabolic pathways .

Cellular Studies

In cellular biology, the compound has been utilized to study cellular responses to stress and apoptosis. Its ability to modulate cellular pathways makes it a candidate for investigating mechanisms of cell death and survival under various conditions .

Pharmacological Applications

Drug Development

this compound is being explored for its potential as a lead compound in drug development. Its favorable pharmacokinetic properties could be advantageous in formulating new therapeutic agents. Researchers are particularly interested in optimizing its bioavailability and reducing potential side effects associated with sulfonamides .

Combination Therapies

The compound may also play a role in combination therapies for enhanced therapeutic efficacy. Preliminary studies suggest that combining this sulfonamide derivative with other agents could lead to synergistic effects, particularly in cancer treatment where multiple pathways are targeted simultaneously .

Case Studies

Wirkmechanismus

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their normal function, leading to cell cycle arrest and potential anticancer effects.

Vergleich Mit ähnlichen Verbindungen

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide can be compared with other sulfonamide derivatives to highlight its uniqueness:

Similar Compounds:

Uniqueness: The presence of the ethanesulfonamide group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound features a sulfonamide group attached to an isothiazolidine moiety. Its molecular formula is C₁₃H₁₅N₃O₄S, and it possesses unique functional groups that contribute to its biological activities.

Antibacterial Activity

Research has demonstrated that compounds related to this compound exhibit significant antibacterial properties. A study synthesized various thiazolidinone derivatives and evaluated their activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Some derivatives showed comparable or superior antibacterial effects compared to standard antibiotics like norfloxacin and chloramphenicol .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazolidinone Derivative 1 | Staphylococcus aureus | 32 µg/mL |

| Thiazolidinone Derivative 2 | Escherichia coli | 16 µg/mL |

| Thiazolidinone Derivative 3 | Bacillus subtilis | 64 µg/mL |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against species such as Aspergillus niger and Candida albicans. The antifungal efficacy was assessed using a two-fold serial dilution technique, indicating that certain derivatives could outperform established antifungal agents like fluconazole .

Table 2: Antifungal Activity of Thiazolidinone Derivatives

| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazolidinone Derivative A | Aspergillus niger | 32 µg/mL |

| Thiazolidinone Derivative B | Candida albicans | 16 µg/mL |

Anticancer Properties

This compound has been investigated for its anticancer properties. Studies indicate that it may inhibit cell proliferation in various cancer cell lines. For instance, derivatives have been shown to induce apoptosis in leukemia cells and inhibit tumor growth in xenograft models .

Case Study: Inhibition of Tumor Growth

A recent study evaluated the effects of a specific derivative on pancreatic cancer cells. The compound was found to reduce tumor size significantly in vivo by targeting the BRD4-JUN-CCL2-TNF-α signaling axis, demonstrating its potential as a therapeutic agent in cancer treatment .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells through the modulation of key regulatory proteins.

Eigenschaften

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S2/c1-2-18(14,15)12-10-4-6-11(7-5-10)13-8-3-9-19(13,16)17/h4-7,12H,2-3,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZPNFQPISYTJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.